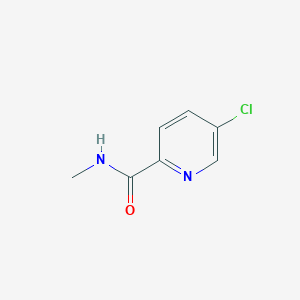

5-chloro-N-methylpyridine-2-carboxamide

Übersicht

Beschreibung

Molecular Structure Analysis

The InChI code for 5-chloro-N-methylpyridine-2-carboxamide is 1S/C7H7ClN2O/c1-9-7(11)6-3-2-5(8)4-10-6/h2-4H,1H3,(H,9,11) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis

5-chloro-N-methylpyridine-2-carboxamide is a solid substance with an off-white to light yellow color . It has a molecular weight of 170.6 .Wissenschaftliche Forschungsanwendungen

Synthesis and Optimization

Synthesis Techniques : A study by Song (2007) explored the synthesis of a related compound, 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, focusing on optimal reaction conditions and achieving high yield and purity (Yang-Heon Song, 2007).

Radioligand Imaging : Gao, Wang, and Zheng (2016) synthesized MK-1064, a compound structurally similar to 5-chloro-N-methylpyridine-2-carboxamide, for PET radioligand imaging of orexin-2 receptor, highlighting its application in neuroimaging (Mingzhang Gao, Min Wang, & Q. Zheng, 2016).

Preparation Methods : Zhao Bao (2003) reviewed various preparation methods for 2-chloro-5-methylpyridine, offering insights into different synthetic approaches relevant to similar compounds (Zhao Bao, 2003).

Biological and Chemical Applications

Bioactive Molecule Development : Gangadasu et al. (2002) discussed the preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines, emphasizing their potential applications as bioactive molecules in various fields including agriculture and medicine (B. Gangadasu, B. China Raju, & V. Jayathirtha Rao, 2002).

Antitumor Activity : Lombardo et al. (2004) investigated substituted thiazole-5-carboxamides, similar in structure to 5-chloro-N-methylpyridine-2-carboxamide, revealing their potent antitumor activity in preclinical assays (L. Lombardo et al., 2004).

Antimycobacterial Activity : A study by Zítko et al. (2013) on similar compounds, 5-chloro-N-phenylpyrazine-2-carboxamides, showed significant in vitro activity against Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents (J. Zítko et al., 2013).

Safety and Hazards

5-chloro-N-methylpyridine-2-carboxamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and contact with skin and eyes .

Eigenschaften

IUPAC Name |

5-chloro-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-9-7(11)6-3-2-5(8)4-10-6/h2-4H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMYEEJSNNQECC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-methylpyridine-2-carboxamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

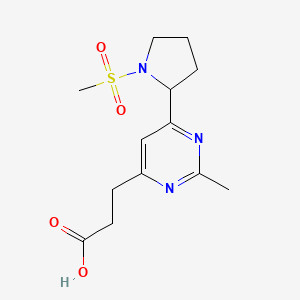

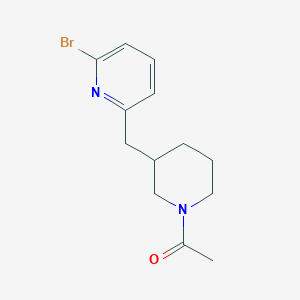

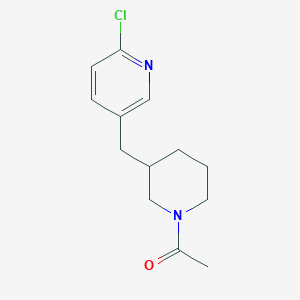

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3-Chloropyrazin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1399453.png)

![[(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine](/img/structure/B1399463.png)

![[(Oxan-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1399464.png)

![N-[(4-fluoro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1399469.png)

![Acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1399476.png)